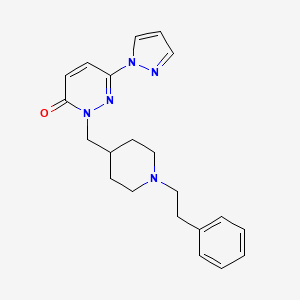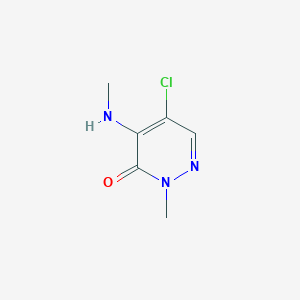![molecular formula C22H23N3O5S B2495685 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1172367-01-9](/img/structure/B2495685.png)
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to the target molecule, involves multiple steps starting from organic acids transformed into esters, hydrazides, and then to 1,3,4-oxadiazole derivatives through cyclization reactions. These processes often employ reagents like N,N-dimethylformamide (DMF) and sodium hydride in the presence of suitable sulfonyl chlorides to introduce the sulfonyl groups into the piperidine moiety (Khalid et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques, including NMR and IR spectroscopy, are instrumental in elucidating the molecular structure of 1,3,4-oxadiazole derivatives. These methods confirm the compound’s crystalline structure, molecular conformation, and the geometry around sulfur or other heteroatoms, providing insights into the compound's three-dimensional arrangement and electronic properties (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of 1,3,4-oxadiazole derivatives towards different reagents and conditions underlines their chemical versatility. These compounds can undergo various reactions, including sulfonation, alkylation, and arylation, leading to the formation of complex structures with diverse biological activities. Their interactions with enzymes and other biological targets can be studied through molecular docking studies to understand their binding affinities and mechanism of action (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be characterized through various analytical techniques. These properties are crucial for determining the compound's suitability for further development and application in various fields.
Chemical Properties Analysis
The chemical stability, reactivity towards different functional groups, and the potential for further functionalization are critical aspects of the chemical properties of 1,3,4-oxadiazole derivatives. Studies on these compounds' reactivity patterns help in designing new molecules with enhanced or desired biological activities.
For more comprehensive details and references on similar compounds, their synthesis, structural analysis, and biological activities, these sources provide a wealth of information: (Khalid et al., 2016), (Naveen et al., 2015).
科学的研究の応用
Synthesis and Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, similar to 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole, are synthesized for their significant biological activities. A study focused on synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were screened for their enzyme inhibition potential against butyrylcholinesterase (BChE) and assessed through molecular docking studies to understand their binding affinity and orientation within the active sites of human BChE protein. Key amino acid residues such as Gly116, His438, Tyr332, and Ser198 were identified as crucial for the stabilization of these compounds within the binding site, highlighting the compounds' potential as enzyme inhibitors (Khalid et al., 2016).
Antibacterial Properties
Another research initiative synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial efficacy. The structures of these compounds were confirmed using various spectral data, and their antibacterial activity was tested against both Gram-negative and Gram-positive bacteria. The findings indicated moderate to significant antibacterial activity, emphasizing the potential application of such compounds in developing new antibacterial agents (Khalid et al., 2016).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-5-7-18(10-15(14)2)31(26,27)25-9-3-4-17(12-25)22-24-23-21(30-22)16-6-8-19-20(11-16)29-13-28-19/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLZGIGGWSPPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
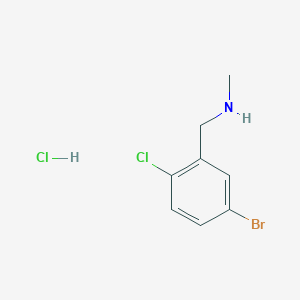

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)
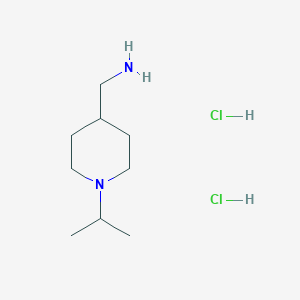
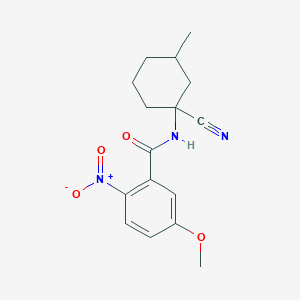
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
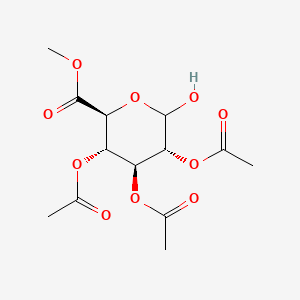
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)
